molecular formula C23H31N3O2 B2813723 1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea CAS No. 1209294-82-5

1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2813723
CAS No.: 1209294-82-5
M. Wt: 381.52
InChI Key: FIUMHXONWSLXQA-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It’s widely used as a building block and reagent in synthesizing organic compounds .


Molecular Structure Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Compounds with piperidine moiety show a wide variety of biological activities .


Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antimicrobial Activity

Compounds with structures related to 1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine showed significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants, indicating the potential of these compounds in agricultural applications to protect crops from pathogens (Vinaya et al., 2009).

Enzyme Inhibition and Pain Reduction

Another study found that 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase (sEH) showed improvements in pharmacokinetic parameters and reduced hyperalgesia in mice, indicating their potential as therapeutic agents for inflammatory pain (Rose et al., 2010).

Fatigue Alleviation

The compound 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine was found to ameliorate exercise-induced fatigue in mice by enhancing endurance capacity, suggesting its utility in developing treatments for fatigue-related conditions (Fan et al., 2014).

Anticancer and Anticonvulsant Properties

Research on unsymmetrical 1,3-disubstituted ureas has explored their enzyme inhibition, anticancer, and anticonvulsant activities. For instance, certain urea derivatives demonstrated in vitro anticancer activity and effectiveness in anticonvulsant screening, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Mustafa et al., 2014).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological system they interact with .

Future Directions

Piperidine derivatives continue to be an important area of research in the pharmaceutical industry, with potential applications in the development of new drugs . The future will likely see further advances in the synthesis and application of these compounds.

Properties

IUPAC Name

1-benzhydryl-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-28-17-16-26-14-12-19(13-15-26)18-24-23(27)25-22(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,19,22H,12-18H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUMHXONWSLXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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